Methyl 12-oxododec-8-enoate

Description

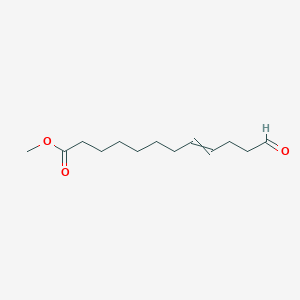

Methyl 12-oxododec-8-enoate is a methyl ester derivative of a 12-carbon fatty acid featuring an oxo (keto) group at position 12 and a double bond at position 8. This compound belongs to the class of unsaturated oxo-fatty acid esters, which are of interest in organic synthesis, analytical chemistry, and natural product research. Its structure combines both ester and ketone functionalities, influencing its reactivity, solubility, and applications in industrial or biological contexts.

Properties

IUPAC Name |

methyl 12-oxododec-8-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,12H,2-3,5,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLYALCPLHQVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC=CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50796648 | |

| Record name | Methyl 12-oxododec-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50796648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62509-48-2 | |

| Record name | Methyl 12-oxododec-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50796648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxododec-8-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxydodec-8-enoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the reaction of 8-bromooctanoic acid with methyl magnesium bromide, followed by oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxododec-8-enoate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the keto group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, Dess-Martin periodinane, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Methyl 12-hydroxydodec-8-enoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 12-oxododec-8-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors

Mechanism of Action

The mechanism of action of methyl 12-oxododec-8-enoate involves its interaction with various molecular targets. The keto group and the double bond play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the keto group and electrophilic addition at the double bond. These interactions can lead to the formation of various adducts and derivatives, influencing its biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

- Methyl Octadecadienoate (CAS 112-63-0): This 18-carbon methyl ester contains two double bonds (9Z,12Z) but lacks an oxo group.

- 12-Oxo-labda-8(17),13E-dien-19-oic Acid Methyl Ester: A labdane diterpene methyl ester isolated from Austrocedrus chilensis resin. Unlike Methyl 12-oxododec-8-enoate, this compound features a bicyclic carbon skeleton with conjugated double bonds (positions 8(17) and 13E) and an oxo group. Such structural complexity may enhance its stability in plant resins but reduce volatility compared to linear esters .

- 12-Ethoxy-11-methyl-12-oxododecanoic Acid (CAS 68443-63-0): This analog substitutes the ester group with an ethoxy moiety at position 12 and introduces a methyl branch at position 11. The ethoxy group increases steric hindrance, likely reducing enzymatic hydrolysis rates compared to this compound .

Physical and Chemical Properties

While explicit data for this compound is unavailable in the evidence, inferences can be drawn from related methyl esters:

- Volatility: Shorter-chain esters (e.g., methyl salicylate, Table 3 in ) exhibit higher volatility due to lower molecular weight. This compound’s 12-carbon chain and polar oxo group may reduce volatility relative to methyl octadecadienoate .

Research Implications and Gaps

- Analytical Challenges: Differentiation of this compound from ethoxy or branched analogs (e.g., CAS 68443-63-0) requires advanced techniques like GC-MS or NMR, as highlighted in resin analyses .

- Data Limitations : Physical property data (e.g., melting point, boiling point) are absent in the provided evidence; future studies should prioritize empirical measurements .

Q & A

Q. What are the optimal synthetic pathways for Methyl 12-oxododec-8-enoate, and how do reaction parameters affect yield and selectivity?

- Methodological Answer : To identify optimal synthetic routes, researchers should:

-

Conduct systematic literature reviews to compile existing protocols (e.g., esterification, oxidation, or enzymatic methods) .

05 文献检索Literature search for meta-analysis02:58

-

Design controlled experiments to test variables (e.g., catalyst type, temperature, solvent polarity) using factorial designs to assess their impact on yield and selectivity .

-

Validate results through reproducibility trials and statistical analysis (e.g., ANOVA) to confirm significance .

-

Cross-reference spectral data (NMR, IR) with published benchmarks to confirm structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Focus on and chemical shifts to confirm the ester group (δ ~3.6–3.7 ppm for methoxy protons) and α,β-unsaturated ketone (δ ~5–6 ppm for olefinic protons) .

- IR Spectroscopy : Prioritize carbonyl stretches (C=O at ~1700–1750 cm) and C-O ester vibrations (~1200–1300 cm) .

- Mass Spectrometry : Monitor molecular ion peaks ([M+H]) and fragmentation patterns to verify molecular weight and functional groups .

- Present data in tables comparing observed vs. literature values to highlight consistency or anomalies .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Researchers should:

- Use computational tools (e.g., Gaussian, ORCA) to model molecular orbitals, electron density, and transition states .

- Validate computational models by comparing predicted reaction outcomes (e.g., activation energies, regioselectivity) with experimental data .

- Incorporate solvent effects and catalyst interactions using implicit/explicit solvation models .

- Publish raw computational data (e.g., .log files) in repositories like Dryad or Dataverse for transparency .

Q. What strategies should researchers employ to resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Contradictions can be addressed by:

- Conducting meta-analyses of existing studies to identify confounding variables (e.g., substrate purity, measurement techniques) .

- Replicating disputed experiments under standardized conditions, documenting deviations (e.g., humidity, catalyst aging) .

- Applying sensitivity analysis to assess the impact of methodological differences on outcomes .

- Publishing detailed protocols and raw datasets to facilitate peer validation .

Q. What experimental design considerations are crucial for studying the kinetic behavior of this compound in multi-step organic reactions?

- Methodological Answer : Key considerations include:

- Time-Resolved Sampling : Use quenching techniques or in-situ monitoring (e.g., FTIR, HPLC) to track intermediate formation .

- Rate Law Determination : Vary reactant concentrations systematically and apply nonlinear regression to fit kinetic models .

- Error Mitigation : Account for instrument precision (e.g., calibrate spectrophotometers) and environmental fluctuations .

- Report data in Arrhenius plots or Eyring equations to elucidate activation parameters .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw and processed data (e.g., kinetic constants, spectral peaks) with uncertainties and statistical confidence intervals .

- Citations : Use tools like EndNote or Mendeley to reference primary literature and datasets from authoritative repositories (e.g., PubChem, Dryad) .

- Reproducibility : Archive experimental protocols, instrument settings, and calibration records in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.